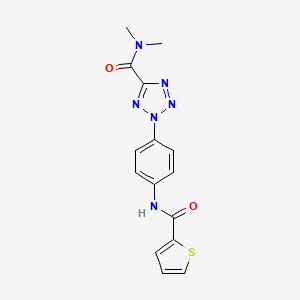

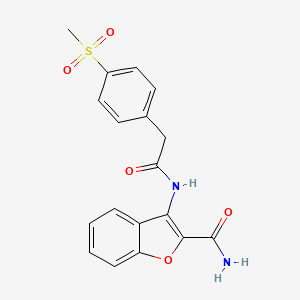

3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

While specific synthesis details for “this compound” are not available, benzofuran derivatives can be synthesized through various methods . For instance, a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions . For example, a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Research efforts have been directed towards the synthesis of novel compounds featuring sulfonamide groups due to their significant biological activities. Studies include the development of new synthesis routes to create heterocyclic compounds utilizing sulfonamide derivatives. These compounds have been evaluated for their potential antimicrobial, anticancer, and anti-inflammatory properties, highlighting the versatile applications of sulfonamide-based molecules in medicinal chemistry.

Antimicrobial Activity : Compounds incorporating sulfonamide groups have been synthesized and assessed for their antimicrobial properties. The design and synthesis of new bisimidyl sulfonamido ketone compounds comprising a drug component showed promising results against bacterial and fungal strains, indicating their high biological activity (Fadel & Al-Azzawi, 2021).

Anticancer Applications : Sulfonamide derivatives have also been investigated for their potential in anticancer therapy. A theoretical study on antimalarial sulfonamides explored their utility as COVID-19 drugs through computational calculations and molecular docking studies. This research underscores the multifaceted applications of sulfonamide derivatives beyond their traditional antimicrobial use, potentially offering new avenues in the treatment of cancer and viral infections (Fahim & Ismael, 2021).

Anti-Inflammatory and Analgesic Agents : Further explorations into the chemistry of benzofuran derivatives have led to the synthesis of novel compounds with potential anti-inflammatory and analgesic effects. The structural modification of these molecules aims to enhance their biological efficacy, demonstrating the importance of sulfonamide and benzofuran moieties in developing therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide” and similar compounds could have potential applications in the development of new therapeutic agents.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibit cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets (cox-1 and cox-2) and inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.

Biochemical Pathways

Given its potential cox-1 and cox-2 inhibitory activity, it may impact the arachidonic acid pathway, leading to a decrease in prostaglandin synthesis . This could result in anti-inflammatory effects.

Pharmacokinetics

Similar compounds have been evaluated for their in silico adme prediction .

Result of Action

Based on its potential cox-1 and cox-2 inhibitory activity, it may lead to a decrease in inflammation and pain signaling .

properties

IUPAC Name |

3-[[2-(4-methylsulfonylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-26(23,24)12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)25-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBNFXIJVYESJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2441913.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)

![2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2441926.png)

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441932.png)